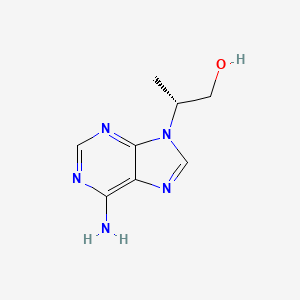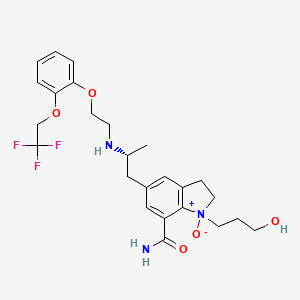
Silodosin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silodosin N-Oxide is a derivative of Silodosin, which is a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). The N-Oxide derivative of Silodosin is of interest due to its potential pharmacological properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin N-Oxide involves multiple steps, starting from the parent compound, Silodosin. One common method includes the oxidation of Silodosin using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Silodosin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Silodosin to this compound.
Reduction: Potential reduction back to Silodosin under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products
The primary product of interest is this compound. depending on the reaction conditions, other by-products may include partially oxidized or reduced forms of Silodosin.
Scientific Research Applications
Silodosin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and to develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and receptor interactions.
Medicine: Explored for its pharmacological properties, particularly in relation to its parent compound, Silodosin, which is used to treat BPH.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Silodosin N-Oxide exerts its effects by interacting with alpha-1 adrenergic receptors, similar to its parent compound, Silodosin. By blocking these receptors, it promotes relaxation of smooth muscle in the bladder neck and prostate, thereby improving urinary symptoms associated with BPH. The molecular targets include the alpha-1A subtype of adrenergic receptors, which are predominantly found in the prostate.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Finasteride: A 5-alpha-reductase inhibitor used for BPH and hair loss.
Doxazosin: An alpha-1 adrenergic receptor antagonist with similar applications.
Uniqueness
Silodosin N-Oxide is unique due to its specific interaction with the alpha-1A subtype of adrenergic receptors, which accounts for its high selectivity and efficacy in treating BPH. Compared to other similar compounds, this compound may offer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C25H32F3N3O5 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-1-oxido-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-ium-7-carboxamide |
InChI |
InChI=1S/C25H32F3N3O5/c1-17(30-8-12-35-21-5-2-3-6-22(21)36-16-25(26,27)28)13-18-14-19-7-10-31(34,9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-,31?/m1/s1 |
InChI Key |
IZGKNEVGNJFXEF-WYXXSATOSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)[N+](CC2)(CCCO)[O-])NCCOC3=CC=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


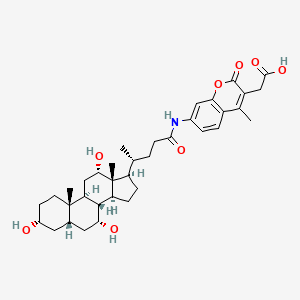
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)
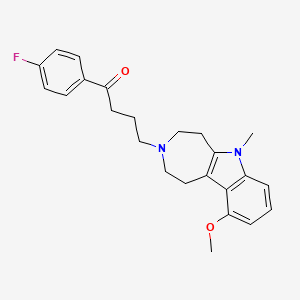
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)

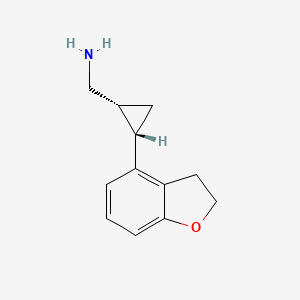
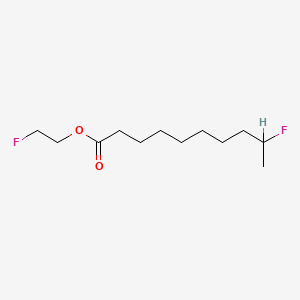
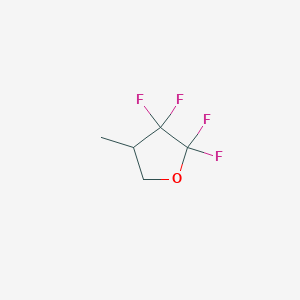
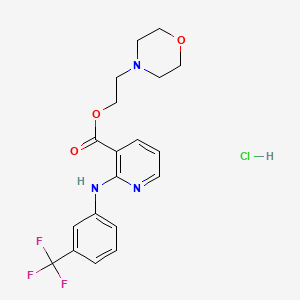

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
